

Technical Support Center: U-46619 and U-46619 Serinol Amide

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Compound of Interest

Compound Name: U-44069 serinol amide

Cat. No.: B15581784

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the thromboxane A2 receptor agonist U-46619 and its derivative, U-46619 serinol amide.

U-46619

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to study the physiological and pathological roles of thromboxane A2, such as platelet aggregation and vasoconstriction.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 upon receipt?

A1: U-46619 is typically supplied as a solid or in an organic solvent. For long-term storage, it is recommended to store U-46619 at -20°C.[3] The solid form should be stored under desiccating conditions and can be stable for up to 12 months.[3]

Q2: What is the recommended solvent for preparing a stock solution of U-46619?

A2: U-46619 is soluble in organic solvents such as methyl acetate, ethanol, and DMSO. For biological experiments, it is common to prepare a stock solution in DMSO or ethanol.

Q3: How stable are stock solutions of U-46619 in organic solvents?

A3: Stock solutions of U-46619 in a suitable organic solvent are stable for several months when stored at -20°C.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store U-46619 in an aqueous solution?

A4: No, it is strongly advised not to store U-46619 in aqueous solutions. U-46619 is unstable in aqueous buffers.[4] Working solutions in aqueous buffers should be prepared fresh for each experiment and any unused solution should be discarded.

Q5: What are the primary signaling pathways activated by U-46619?

A5: U-46619 activates the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR). This activation primarily involves Gq and G12/13 proteins, leading to the stimulation of downstream signaling cascades including the activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of RhoA, p38, and ERK-1/2.[3][5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or no biological activity	Degradation of U-46619 in aqueous working solution.	Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.
Improper storage of stock solution.	Ensure stock solutions are stored at -20°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles. Use aliquots for single experiments.	
Precipitation of U-46619 in aqueous buffer	Low solubility of U-46619 in the chosen buffer.	To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer. Sonication may aid in dissolution.
Unexpected off-target effects	U-46619 activating other prostanoid receptors at high concentrations.	While U-46619 is a selective TP receptor agonist, at very high concentrations, the possibility of activating other related receptors cannot be entirely ruled out. Use the lowest effective concentration possible and consider using a specific TP receptor antagonist as a negative control to confirm that the observed effects are TP receptor-mediated.

Quantitative Data Summary

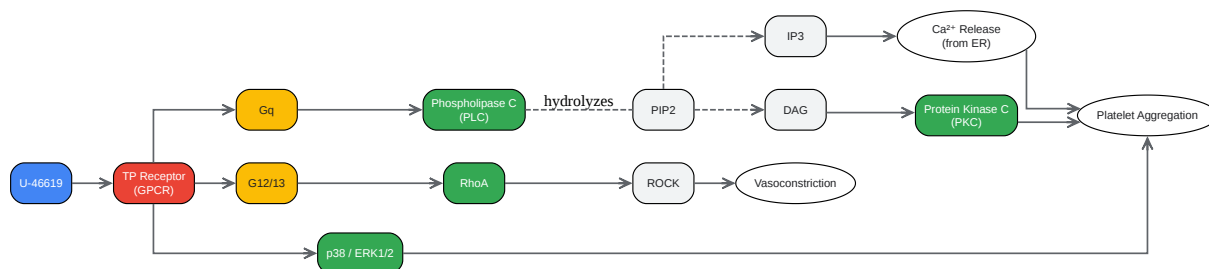
Parameter	Value	Reference
EC50 for Platelet Aggregation	0.097 μ M	[6]
EC50 for Platelet Shape Change	~6 nM	[6]
EC50 for TP Receptor Agonism	35 nM	[3]

Experimental Protocols

- Stock Solution (10 mM):
 - If U-46619 is supplied as a solid, weigh out the required amount in a sterile environment.
 - Dissolve the solid in an appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into single-use vials and store at -20°C.
- Working Solutions (Aqueous):
 - On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.
 - To minimize the concentration of the organic solvent in your experiment, you can evaporate the solvent from a small volume of the stock solution under a gentle stream of nitrogen.
 - Reconstitute the dried U-46619 in your desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
 - Alternatively, perform serial dilutions of the stock solution in the aqueous buffer to reach the desired final concentrations. Ensure the final concentration of the organic solvent is compatible with your experimental system.

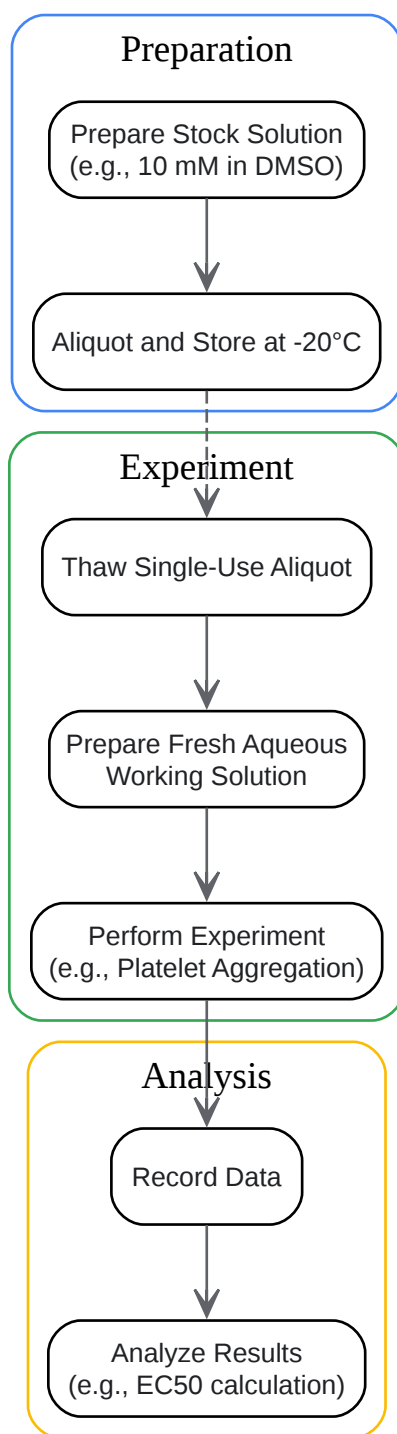
- Use the freshly prepared aqueous working solution immediately.
- Preparation of Platelet-Rich Plasma (PRP):
 - Collect human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
 - Carefully collect the upper PRP layer.
 - Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
- Aggregation Measurement:
 - Use a light transmission aggregometer.
 - Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a defined volume of PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.
 - Add the U-46619 working solution to the PRP to initiate aggregation.
 - Record the change in light transmission over time (typically 5-10 minutes).
- Data Analysis:
 - Determine the maximum percentage of aggregation for each concentration of U-46619.
 - Plot the percentage of aggregation against the logarithm of the U-46619 concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations



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Caption: U-46619 Signaling Pathway.



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Caption: General Experimental Workflow for U-46619.

U-46619 Serinol Amide

U-46619 serinol amide is a derivative of U-46619 and is also a potent thromboxane A₂ (TP) receptor agonist.[3] As a less common derivative, specific stability and handling data are limited. The following recommendations are based on the properties of the parent compound U-46619 and general chemical principles for similar molecules.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 serinol amide?

A1: Based on its structural similarity to U-46619 and the fact that it is supplied in methyl acetate, it is recommended to store U-46619 serinol amide at -20°C in a tightly sealed container to prevent solvent evaporation and protect from moisture.

Q2: What are the recommended solvents for U-46619 serinol amide?

A2: U-46619 serinol amide is reported to be soluble in ethanol (>10 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml).[3]

Q3: How stable is U-46619 serinol amide in solution?

A3: Specific stability data for U-46619 serinol amide solutions is not readily available. However, given its structural similarity to U-46619 and its lipid-like nature, it is prudent to assume it has limited stability in aqueous solutions. The amide functional group is generally more resistant to hydrolysis than the carboxylic acid of U-46619, which may confer slightly greater stability in aqueous media, but this has not been experimentally verified. It is strongly recommended to prepare fresh aqueous working solutions for each experiment and avoid long-term storage of such solutions. Stock solutions in anhydrous organic solvents like ethanol are expected to be more stable, and storage at -20°C for several weeks is a reasonable starting point, though stability should be verified for long-term studies.

Troubleshooting Guide

The troubleshooting guide for U-46619 is likely applicable to U-46619 serinol amide. Pay close attention to the preparation of fresh aqueous solutions and proper storage of organic stock solutions.

Quantitative Data Summary

Parameter	Value	Reference
Purity	>95%	[3]
Formulation	A solution in methyl acetate	[3]
Solubility in DMSO	Sparingly soluble: 1-10 mg/ml	[3]
Solubility in Ethanol	Soluble: >10 mg/ml	[3]

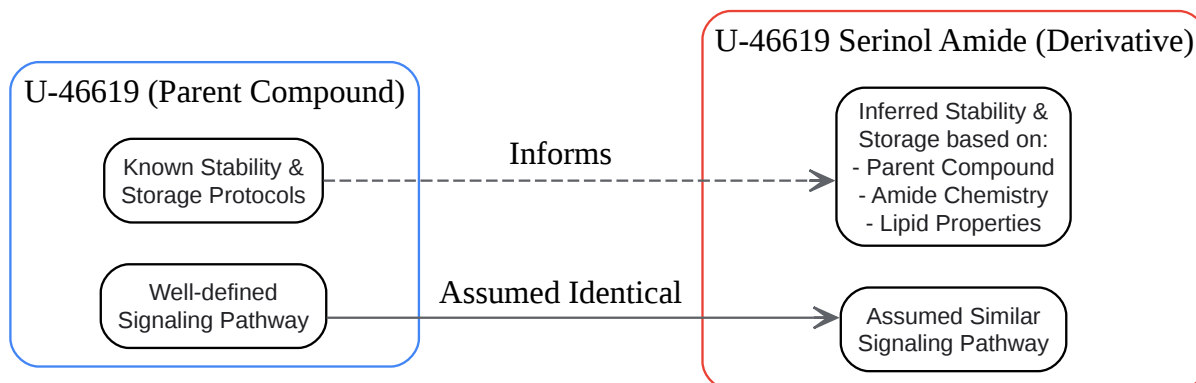
Experimental Protocols

The experimental protocols for U-46619 can be adapted for U-46619 serinol amide, with careful consideration of its solubility characteristics.

- Stock Solution:
 - Given its better solubility in ethanol, it is recommended to prepare a stock solution in anhydrous ethanol.
 - If the compound is supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be dissolved in ethanol.
 - Store the ethanolic stock solution in aliquots at -20°C.
- Working Solutions (Aqueous):
 - Follow the same procedure as for U-46619, preparing fresh aqueous working solutions immediately before use by diluting the ethanolic stock solution.
 - Be mindful of its limited solubility in aqueous buffers and the potential for precipitation.

Visualizations

The signaling pathway for U-46619 serinol amide is expected to be identical to that of U-46619, as it is also a TP receptor agonist. The experimental workflow would also be similar.



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Caption: Logical Relationship for U-46619 Serinol Amide Properties.

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